molecular formula C3H5N5S B3057116 Thioammeline CAS No. 767-17-9

Thioammeline

Cat. No. B3057116
CAS RN: 767-17-9
M. Wt: 143.17 g/mol
InChI Key: HRIJSYATNFJXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioammeline is a chemical compound that has been studied in various scientific publications . It is a derivative of the 1,3,5-triazine family .


Synthesis Analysis

The synthesis of this compound has been reported in a study where xanthane hydride reacted with dicyandiamide . This reaction resulted in the formation of this compound .


Molecular Structure Analysis

This compound has a molecular formula of C3H5N5S . It contains a total of 14 bonds, including 9 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 2 guanidine derivatives, 2 primary amines (aliphatic), and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

This compound is formed from the reaction of xanthane hydride with dicyandiamide . This reaction has been studied for its potential applications in various fields .

Scientific Research Applications

Risk of Skin Cancers in Thiopurine-Treated Patients

Thiopurines, which are structurally related to thioammeline, are primarily used in the treatment of inflammatory bowel disease (IBD). However, a systematic review and meta-analysis revealed that thiopurine use is associated with an increased risk of skin cancer, including both nonmelanoma and melanoma skin cancers, in patients with IBD (Huang et al., 2018). This highlights a significant area of concern and necessitates careful monitoring of patients under thiopurine therapy.

Therapeutic Effects of Thiazole Derivatives

Thiazole derivatives, akin to this compound, exhibit various therapeutic properties. For example, Anisomeles indica, which contains thiazole compounds, has been studied for its antinociceptive, anxiolytic, and sedative effects. This research provides insight into alternative treatments for pain and neuropharmacological disorders (Uddin et al., 2018).

Immunomodulating Activities of Bromelain

Bromelain, structurally related to this compound, has shown promise in immunomodulating activities. A placebo-controlled randomized clinical trial demonstrated that bromelain significantly affects inflammation-related cytokines. This could be crucial in the treatment of various inflammatory diseases and in modulating the human immune system (Müller et al., 2013).

Prevention of Diabetes in Mice with Caramel Colouring Component

2-Acetyl-4-tetrahydroxybutyIimidazole (THI), found in caramel coloring and structurally similar to this compound, has been researched for its immunosuppressive properties. It significantly reduced the prevalence of diabetes in mice, highlighting its potential as an immunosuppressive agent (Mandel et al., 1992).

Hepatoprotective Properties of Thymelaea hirsuta

Thymelaea hirsuta (TH), containing this compound-like compounds, exhibits hepatoprotective properties. A study showed that aqueous extracts of TH provide protective effects against CCl4-induced hepatic injury in rats, indicating its potential for treating liver-related disorders (Azza et al., 2012).

Neonicotinoid Insecticide Treatment in Agriculture

Thiamethoxam, a neonicotinoid insecticide similar in structure to this compound, improves the physiological performance of agricultural seeds such as melon and watermelon. This advancement in agricultural technology demonstrates the potential applications of this compound-related compounds in enhancing crop yield and resistance to stress factors (Vanessa et al., 2017).

properties

IUPAC Name

2,6-diamino-1H-1,3,5-triazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5S/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIJSYATNFJXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=S)N=C(N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061108
Record name 1,3,5-Triazine-2(1H)-thione, 4,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

767-17-9
Record name Thioammeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2(1H)-thione, 4,6-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioammeline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-2(1H)-thione, 4,6-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Triazine-2(1H)-thione, 4,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diamino-1,3,5-triazine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioammeline
Reactant of Route 2
Thioammeline
Reactant of Route 3
Reactant of Route 3
Thioammeline
Reactant of Route 4
Thioammeline
Reactant of Route 5
Thioammeline
Reactant of Route 6
Thioammeline

Q & A

Q1: What is the structural characterization of thioammeline?

A: this compound, also known as 4,6-diamino-1,3,5-triazine-2-thiol, possesses the molecular formula C3H5N5S. While the provided abstracts don't offer specific spectroscopic data, they highlight that this compound primarily exists in its thiol form (TA-) when complexed with metal ions. []

Q2: What are the catalytic properties and applications of this compound?

A: this compound demonstrates significant catalytic activity in the iodine-azide reaction. This property allows for its use in determining trace amounts of iodine and ozone in solutions. [, ] For example, this compound can be used to determine 10-200 ng of iodine in a 5-ml sample by measuring the amount of this compound oxidized by iodine. [] This oxidation yields a product that doesn't induce the iodine-azide reaction, enabling quantification. []

Q3: How does this compound interact with metal ions?

A: Research indicates that both this compound (HTA) and its sodium salt (NaTA) coordinate with various metal ions (Cu(II), Ni(II), Co(II), Fe(III), VO(II), and Zn(II)) in their anionic thiol form (TA-). [] This interaction leads to the formation of neutral complexes with structures varying from square planar to tetrahedral and octahedral depending on the specific metal ion involved. []

Q4: What is known about the antibacterial activity of this compound?

A: Preliminary studies have explored the antibacterial activity of this compound, its sodium salt, and its metal complexes against Staphylococcus aureus. [] While specific results are not detailed in the provided abstracts, this research direction highlights the potential for this compound derivatives to possess antimicrobial properties.

Q5: Are there any analytical methods specifically designed for this compound?

A: Yes, research highlights the use of this compound and its disulfide derivative as analytical reagents. [] These compounds have shown utility in the determination of sulfides and cyanides, although the specific methodologies are not elaborated upon within the provided abstracts.

Q6: What are the environmental implications of using this compound?

A6: While the provided research focuses primarily on chemical properties and analytical applications, it lacks specific information on the environmental impact and degradation of this compound. Further research is needed to assess its ecotoxicological effects and develop strategies for responsible waste management.

Q7: What is the historical context of this compound research?

A: One abstract delves into the historical aspect of this compound research by focusing on its formation through the interaction of dicyandiamide with thiocarbamide. [] This reaction pathway highlights an important synthetic route for this compound, contributing to the understanding of its origins and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.